

Spectroscopic Properties of C.I. Acid Yellow 42: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid Yellow 42

Cat. No.: B15597536

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This technical guide provides a comprehensive overview of the spectroscopic properties of **C.I. Acid Yellow 42** (CAS Number: 6375-55-9), a disazo dye. The document details available quantitative spectroscopic data, outlines experimental protocols for its analysis, and presents a workflow for a common application.

Core Spectroscopic Data

C.I. Acid Yellow 42 is a bright yellow powder soluble in water and ethanol.^{[1][2]} Its chemical formula is $C_{32}H_{24}N_8Na_2O_8S_2$ with a molecular weight of 758.69 g/mol.^{[3][4]} While a complete set of photophysical parameters is not readily available in the current body of scientific literature, the known spectroscopic data is summarized below.

Parameter	Value	Notes
Chemical Name	disodium;5-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate	IUPAC Name
C.I. Name	Acid Yellow 42	Colour Index
CAS Number	6375-55-9	
Molecular Formula	C ₃₂ H ₂₄ N ₈ Na ₂ O ₈ S ₂	
Molecular Weight	758.69 g/mol	
Appearance	Bright yellow powder	[1]
Solubility	Soluble in water and ethanol	[1]
Absorption Maximum (λ _{max})	410 nm	In aqueous solution.
Molar Absorptivity (ε)	Data not available in reviewed literature.	
Emission Maximum (λ _{em})	Data not available in reviewed literature.	
Fluorescence Quantum Yield (Φ)	Data not available in reviewed literature.	

Experimental Protocols

Detailed experimental protocols for the comprehensive spectroscopic analysis of **C.I. Acid Yellow 42** are not explicitly available. However, based on standard laboratory practices for azo dyes, the following methodologies can be employed.

UV-Visible Spectroscopy for Absorbance Measurement

This protocol outlines the steps to determine the absorption maximum (λ_{max}) and can be adapted to measure the molar absorptivity (ϵ) if a pure standard is available.

a. Materials and Equipment:

- **C.I. Acid Yellow 42**
- Deionized water (or other appropriate solvent)
- Volumetric flasks (various sizes)
- Pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes

b. Preparation of Stock Solution:

- Accurately weigh a precise amount of **C.I. Acid Yellow 42** powder.
- Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 μM).
- Ensure complete dissolution by vortexing or sonicating if necessary.

c. Preparation of Standard Dilutions:

- Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50 μM , 25 μM , 12.5 μM , 6.25 μM).

d. Spectrophotometric Measurement:

- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
- Set the wavelength range for scanning (e.g., 300-600 nm for a yellow dye).
- Use a quartz cuvette filled with deionized water as a blank to zero the instrument.

- Measure the absorbance of each standard solution, starting from the lowest concentration.
- Record the absorbance spectrum for each concentration. The peak of the absorbance spectrum corresponds to the λ_{max} .

Fluorescence Spectroscopy for Emission and Quantum Yield Measurement

This protocol describes a general method for determining the fluorescence emission spectrum and quantum yield. The quantum yield is typically determined relative to a known standard.

a. Materials and Equipment:

- **C.I. Acid Yellow 42** solution (prepared as in the UV-Vis protocol)
- Fluorescence spectrophotometer
- Quartz cuvettes
- Reference dye with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H_2SO_4)

b. Emission Spectrum Measurement:

- Turn on the fluorescence spectrophotometer and allow it to stabilize.
- Set the excitation wavelength to the absorption maximum ($\lambda_{\text{max}} = 410 \text{ nm}$) of **C.I. Acid Yellow 42**.
- Place the cuvette with the **C.I. Acid Yellow 42** solution in the sample holder.
- Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 420-700 nm).
- The peak of the emission spectrum is the emission maximum (λ_{em}).

c. Relative Quantum Yield Measurement:

- Prepare a series of dilute solutions of both the **C.I. Acid Yellow 42** and the reference standard with absorbances in the linear range (typically < 0.1) at the excitation wavelength.
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure the integrated fluorescence intensity of each solution using the fluorescence spectrophotometer, exciting at the same wavelength used for the absorbance measurements.
- The quantum yield (Φ_x) of the sample can be calculated using the following equation:

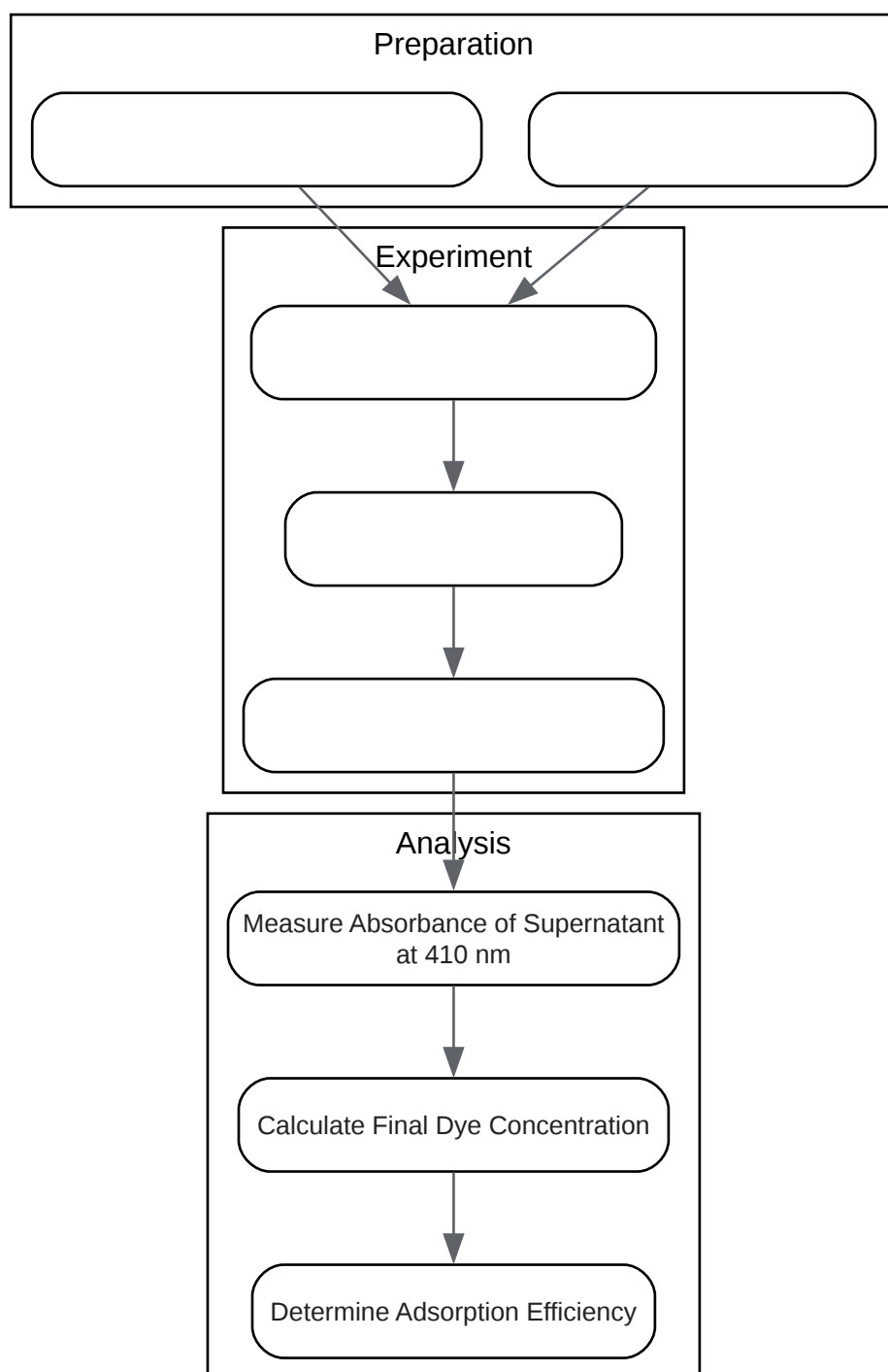
$$\Phi_x = \Phi_s * (I_x / I_s) * (A_s / A_x) * (n_x^2 / n_s^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- The subscripts x and s refer to the sample and the standard, respectively.

Experimental Workflow: Adsorption of C.I. Acid Yellow 42

C.I. Acid Yellow 42 is frequently used in studies investigating the efficacy of various adsorbent materials for wastewater treatment. The following diagram illustrates a typical experimental workflow for such an adsorption study.



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